molecular formula C20H18N4O2 B11127588 3-(4-methoxyphenyl)-N-(1-methyl-1H-indol-5-yl)-1H-pyrazole-4-carboxamide

3-(4-methoxyphenyl)-N-(1-methyl-1H-indol-5-yl)-1H-pyrazole-4-carboxamide

Cat. No.: B11127588
M. Wt: 346.4 g/mol
InChI Key: NUZRFMGKCKGOQS-UHFFFAOYSA-N
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Description

5-(4-methoxyphenyl)-N-(1-methyl-1H-indol-5-yl)-1H-pyrazole-4-carboxamide is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The structure consists of a pyrazole ring substituted with a methoxyphenyl group and an indole moiety, which contributes to its unique chemical behavior and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methoxyphenyl)-N-(1-methyl-1H-indol-5-yl)-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a methoxy-substituted benzene derivative reacts with the pyrazole intermediate.

    Attachment of the Indole Moiety: The indole moiety can be attached through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate catalysts and conditions.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(4-methoxyphenyl)-N-(1-methyl-1H-indol-5-yl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenated reagents, nucleophiles or electrophiles, catalysts like palladium or copper.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

5-(4-methoxyphenyl)-N-(1-methyl-1H-indol-5-yl)-1H-pyrazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-methoxyphenyl)-N-(1-methyl-1H-indol-5-yl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

    5-(4-methoxyphenyl)-1H-pyrazole-4-carboxamide: Lacks the indole moiety, which may result in different biological activities.

    N-(1-methyl-1H-indol-5-yl)-1H-pyrazole-4-carboxamide:

Uniqueness

The presence of both the methoxyphenyl and indole moieties in 5-(4-methoxyphenyl)-N-(1-methyl-1H-indol-5-yl)-1H-pyrazole-4-carboxamide contributes to its unique chemical properties and potential biological activities, distinguishing it from similar compounds.

Properties

Molecular Formula

C20H18N4O2

Molecular Weight

346.4 g/mol

IUPAC Name

5-(4-methoxyphenyl)-N-(1-methylindol-5-yl)-1H-pyrazole-4-carboxamide

InChI

InChI=1S/C20H18N4O2/c1-24-10-9-14-11-15(5-8-18(14)24)22-20(25)17-12-21-23-19(17)13-3-6-16(26-2)7-4-13/h3-12H,1-2H3,(H,21,23)(H,22,25)

InChI Key

NUZRFMGKCKGOQS-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)NC(=O)C3=C(NN=C3)C4=CC=C(C=C4)OC

Origin of Product

United States

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